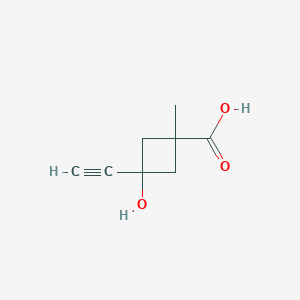

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Overview

Description

“trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .

Molecular Structure Analysis

The molecular structure of “trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” is based on its molecular formula, C8H10O3 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” include its molecular weight (154.16) and molecular formula (C8H10O3) . Other properties like melting point, boiling point, density, and more could not be found in the sources I accessed .Scientific Research Applications

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have explored novel methods for synthesizing indoles, and this compound serves as a valuable precursor in their construction. For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) yields tricyclic indoles, which can further transform into azepinoindoles .

Fluorescent Probes and Hydroxyl Radical Detection

Terephthalate (TPA) is commonly used as a fluorescent probe for detecting hydroxyl radicals in radiation research. While this method has been applied primarily in non-biological contexts, recent efforts explore its use in biological research. The conversion of TPA into strongly fluorescent hydroxyterephthalate provides a powerful tool for studying oxidative stress and other cellular processes .

Electrochemical Hydrogenation for Monomer Production

The integration of microbial and electrochemical conversions opens new avenues for biomass utilization. In particular, sugars and lignin monomers can be biologically converted to cis, cis-muconic acid (cc MA), which can then be electrochemically upgraded to trans-3-hexenedioic acid (t 3HDA). This monounsaturated monomer has gained attention as a potential substitute for adipic acid in Nylon 6,6, offering improved properties and performance advantages. Researchers are exploring strategies to enhance t 3HDA productivity, bridging the gap between lab synthesis and bench-scale production .

Safety and Hazards

properties

IUPAC Name |

3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZENHDPWSVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185752, DTXSID301193603 | |

| Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | |

CAS RN |

286443-22-9, 286442-92-0 | |

| Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

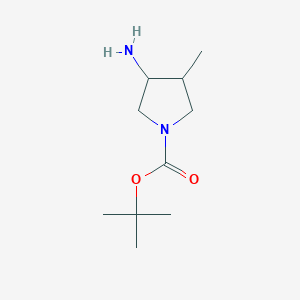

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

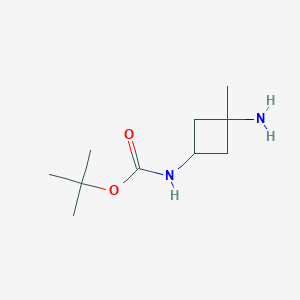

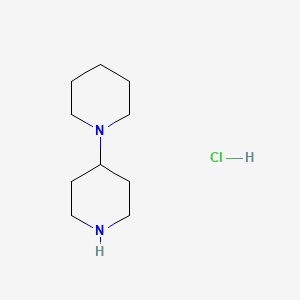

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)